(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane
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Overview
Description
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane is an organic compound that belongs to the class of phenylethynyl derivatives. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an ethynyl group, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne in the presence of a copper(I) co-catalyst. The general reaction scheme is as follows:
Starting Materials: 3,4-Dimethoxy-iodobenzene and trimethylsilylacetylene.
Catalysts: Palladium(II) acetate and copper(I) iodide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Triethylamine or diisopropylethylamine.
Reaction Conditions: The reaction mixture is typically heated to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds as follows:
3,4-Dimethoxy-iodobenzene+TrimethylsilylacetylenePd(II), Cu(I), Basethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of phenylethynyl derivatives with various functional groups.
Scientific Research Applications
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-phenylethynyl)-trimethyl-silane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different functional groups.
3,4,5-Trimethoxyphenethylamine: A related compound with an additional methoxy group.
Phenylethynyltrimethylsilane: A simpler analogue without methoxy substitutions.
Uniqueness
(3,4-Dimethoxy-phenylethynyl)-trimethyl-silane is unique due to the combination of its methoxy and ethynyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C13H18O2Si |
---|---|
Molecular Weight |
234.37 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-7-6-11(10-13(12)15-2)8-9-16(3,4)5/h6-7,10H,1-5H3 |
InChI Key |
LYTVGESGELVQRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C[Si](C)(C)C)OC |
Origin of Product |
United States |
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